

Technical Guide: Certificate of Analysis and Purity of trans-Hydroxy Praziquantel-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-Hydroxy Praziquantel-d5*

Cat. No.: *B12411161*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and purity of **trans-Hydroxy Praziquantel-d5**, a deuterated metabolite of Praziquantel. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, as well as a reference standard for analytical method development and validation.[1][2] The information herein is compiled from various suppliers and analytical data sources to provide a detailed reference for laboratory use.

Compound Identification and Specifications

trans-Hydroxy Praziquantel-d5 is the deuterium-labeled form of trans-Hydroxy Praziquantel, a major metabolite of the anthelmintic drug Praziquantel.[3][4] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Identifier	Value	Source
Chemical Name	trans-Hydroxy Praziquantel-d5	[3]
Synonyms	1,2,3,6,7,11b-Hexahydro-2- [(cis-4-hydroxycyclohexyl)carbonyl]-4 H-pyrazino[2,1-a]isoquinolin-4-one-d5	[3][4]
Molecular Formula	C19H19D5N2O3	[3][5][6]
Molecular Weight	333.44 g/mol	[3][5][6]
CAS Number	1792180-18-7	[1]
Appearance	White Solid	[3][4]
Storage Conditions	2-8°C Refrigerator	[3][4]

Purity and Analytical Profile

The purity of reference standards is critical for accurate quantification and validation of analytical methods. The purity of **trans-Hydroxy Praziquantel-d5** is typically determined by a combination of chromatographic and spectroscopic techniques.

Analytical Test	Typical Specification	Source
Purity (by HPLC/LC-MS)	≥98%	[4]
Isotopic Purity	≥99% Deuterium Incorporation	Vendor Specific
Identity (by ¹ H NMR, MS)	Conforms to Structure	Vendor Specific
Residual Solvents	To be determined by GC-HS	Vendor Specific
Water Content (by KF)	To be determined	Vendor Specific

Note: Specific values for isotopic purity, residual solvents, and water content are lot-specific and would be detailed on a batch-specific Certificate of Analysis.

Experimental Protocols

The following are representative experimental protocols for the analysis of **trans-Hydroxy Praziquantel-d5**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate **trans-Hydroxy Praziquantel-d5** from potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound.

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.

- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The expected $[M+H]^+$ ion for $C_{19}H_{19}D_5N_2O_3$ is approximately 334.4.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

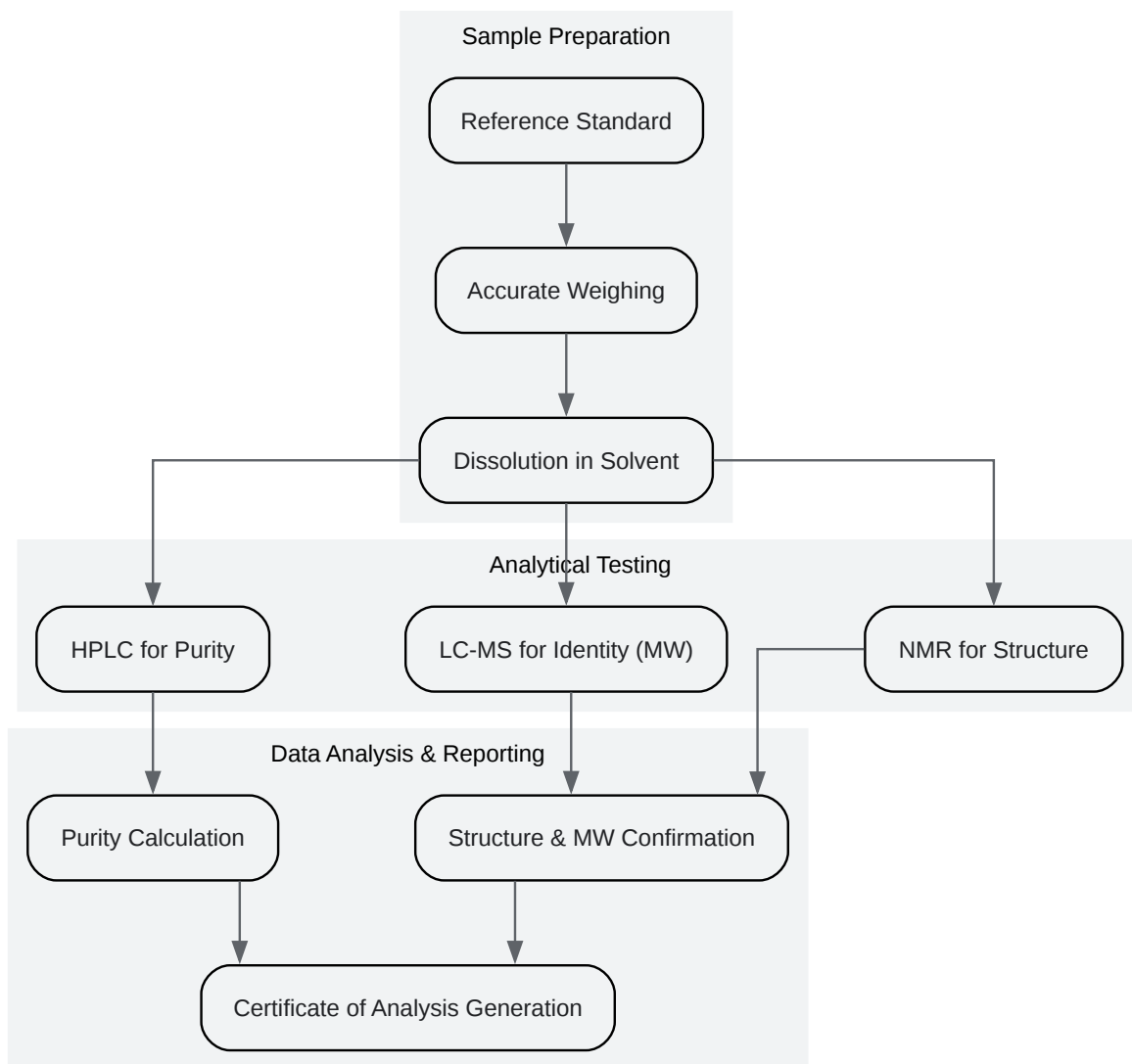
NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Experiments: 1H NMR and ^{13}C NMR spectra are acquired. The resulting chemical shifts, splitting patterns, and integrations are compared with the expected structure of **trans-Hydroxy Praziquantel-d5**.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and use of **trans-Hydroxy Praziquantel-d5**.

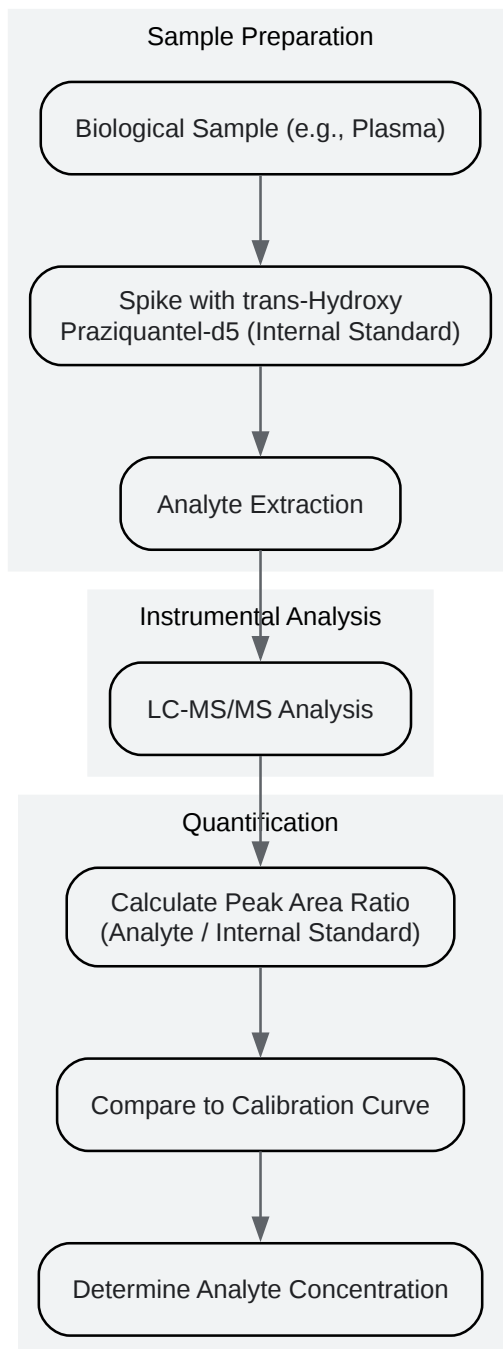
Workflow for Purity and Identity Confirmation



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Caption: A typical workflow for the purity and identity confirmation of a chemical reference standard.

Use of Internal Standard in Bioanalysis



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Caption: Workflow illustrating the use of **trans-Hydroxy Praziquantel-d5** as an internal standard in bioanalytical methods.

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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis and Purity of trans-Hydroxy Praziquantel-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411161#trans-hydroxy-praziquantel-d5-certificate-of-analysis-and-purity]

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